Ferric chloride

Catalog No.
S591445
CAS No.
7705-08-0
M.F
Cl3Fe
FeCl3
M. Wt
162.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ferric chloride

CAS Number

7705-08-0

Product Name

Ferric chloride

IUPAC Name

trichloroiron

Molecular Formula

Cl3Fe
FeCl3

Molecular Weight

162.20 g/mol

InChI

InChI=1S/3ClH.Fe/h3*1H;/q;;;+3/p-3

InChI Key

RBTARNINKXHZNM-UHFFFAOYSA-K

SMILES

Cl[Fe](Cl)Cl

Solubility

5 to 10 mg/mL at 68 °F (NTP, 1992)
In cold water: 74.4 g/100 cc at 0 °C; in hot water: 535.7 g/100 cc at 100 °C; in acetone: 63 g/100 cc at 18 °C; very sol in alc, ether, methanol.
Slightly sol in carbon disulfide, practically insol in ethyl acetate.
Sol in glycerol
430 g/kg solution at 0 °C; 480 g/kg solution at 20 °C; 743 g/kg solution at 40 °C
Readily soluble in liquids having donor properties, such as alcohols, ketones, ethers, nitriles, amines, and liquid sulfur dioxide, but only sparingly soluble in nonpolar solvents such as benzene and hexane.
Solubility in water, g/100ml at 20 °C: 92 (reaction)

Synonyms

ferric chloride, ferric chloride (2:5) hydrate, ferric chloride (2:9) hydrate, ferric chloride dihydrate, ferric chloride dodecahydrate, ferric chloride hexahydrate, ferric chloride hydrate, ferric chloride monohydrate, ferric chloride nonahydrate, ferric chloride sesquihydrate, ferric chloride trihydrate, ferric chloride, 2H2-labeled cpd, hexahydrate, ferric chloride, 55Fe-labeled cpd, ferric chloride, 59Fe-labeled cpd, iron perchloride, iron sesquichloride

Canonical SMILES

Cl[Fe](Cl)Cl

Water treatment and purification

Ferric chloride (FeCl₃) plays a crucial role in various scientific research related to water treatment and purification. Its key property lies in its ability to act as a coagulant and flocculant. When added to water, FeCl₃ reacts with the presence of hydroxide ions (OH⁻) to form iron(III) hydroxide (Fe(OH)₃) flocs []. These flocs are highly dispersed networks that capture suspended particles, including microorganisms, organic matter, and other impurities, causing them to clump together and settle out of the water []. This process significantly improves water clarity and reduces the load on subsequent treatment steps like filtration [].

Researchers utilize ferric chloride in various studies exploring its effectiveness in:

  • Removing contaminants from different water sources: This includes research on treating wastewater, industrial effluents, and even surface water for drinking purposes []. Studies compare the efficiency of ferric chloride with other coagulants, investigating factors like dosage, pH, and the type of contaminants present [].
  • Optimizing water treatment processes: Research investigates how different parameters, such as mixing and floc settling times, can be adjusted to maximize the effectiveness of ferric chloride in various water treatment applications [].
  • Developing new and improved water treatment technologies: Researchers explore combining ferric chloride with other materials or modifying its structure to enhance its performance in specific contexts, such as removing specific pollutants or improving its efficiency in cold water conditions [].

Other research applications

Beyond water treatment, ferric chloride finds applications in various scientific research fields, including:

  • Chemical synthesis: It acts as a Lewis acid, accepting electron pairs from other molecules to facilitate various chemical reactions. This includes applications in Friedel-Crafts reactions for synthesizing organic compounds [].
  • Biomedical research: Studies explore the potential of ferric chloride in wound healing and blood clotting due to its ability to promote protein coagulation [, ]. However, it is important to note that this research is still ongoing, and ferric chloride is not currently used in any approved medical treatments.
  • Material science: Researchers investigate the use of ferric chloride in the production of specific materials, such as certain types of ceramics and pigments, due to its ability to react with and modify other chemical compounds [].

Ferric chloride, chemically represented as iron(III) chloride with the formula FeCl₃, is a dark brown or yellow solid that is highly soluble in water, forming an acidic solution. It exists in both anhydrous and hydrated forms, the latter commonly found as the hexahydrate (FeCl₃·6H₂O). The compound is known for its strong Lewis acidity and oxidizing properties, making it a versatile reagent in various

, notable for its ability to act as a Lewis acid. Some key reactions include:

  • Hydrolysis: When dissolved in water:
    FeCl3+3H2OFe OH 3+3HCl\text{FeCl}_3+3\text{H}_2\text{O}\rightarrow \text{Fe OH }_3+3\text{HCl}
    This reaction leads to the formation of ferric hydroxide, a brown precipitate.
  • Oxidation: Ferric chloride can oxidize iron(II) chloride to iron(III) chloride:
    2FeCl3+Fe3FeCl22\text{FeCl}_3+\text{Fe}\rightarrow 3\text{FeCl}_2
  • Reaction with Copper(I) Chloride:
    FeCl3+CuClFeCl2+CuCl2\text{FeCl}_3+\text{CuCl}\rightarrow \text{FeCl}_2+\text{CuCl}_2
  • Formation of Complexes: It can form complexes with various ligands, such as triphenylphosphine oxide:
    FeCl3+2OPPh3FeCl3(OPPh3)2\text{FeCl}_3+2\text{OPPh}_3\rightarrow \text{FeCl}_3(\text{OPPh}_3)_2

Ferric chloride can be synthesized through several methods:

  • Direct Combination: Reacting elemental iron with chlorine gas at elevated temperatures:
    2Fe+3Cl22FeCl32\text{Fe}+3\text{Cl}_2\rightarrow 2\text{FeCl}_3
  • From Iron Ore: Dissolving iron(III) oxide in hydrochloric acid:
    Fe3O4+8HCl2FeCl3+FeCl2+4H2O\text{Fe}_3\text{O}_4+8\text{HCl}\rightarrow 2\text{FeCl}_3+\text{FeCl}_2+4\text{H}_2\text{O}
  • Oxidation of Iron(II) Chloride: Oxidizing iron(II) chloride with chlorine gas:
    2FeCl2+Cl22FeCl32\text{FeCl}_2+\text{Cl}_2\rightarrow 2\text{FeCl}_3

Ferric chloride is widely used across various industries:

  • Water Treatment: It acts as a coagulant in water purification processes.
  • Etching Agent: Commonly used in the etching of copper for printed circuit boards.
  • Catalyst: Employed in organic synthesis as a catalyst for various reactions.
  • Laboratory Reagent: Utilized for qualitative analysis in laboratories .

Studies have shown that ferric chloride interacts with various biological and chemical substrates. Its interaction with proteins can lead to coagulation, which is beneficial in medical applications. Additionally, its Lewis acidity allows it to form stable complexes with organic molecules, facilitating catalytic processes .

Ferric chloride shares similarities with other iron halides but exhibits unique properties due to its oxidation state and coordination chemistry.

CompoundFormulaUnique Properties
Ferrous ChlorideFeCl₂Lower oxidation state; less acidic than ferric chloride
Iron(II) OxideFeODifferent oxidation state; basic rather than acidic
Iron(III) BromideFeBr₃Similar Lewis acidity but different halide behavior
Iron(III) IodideFeI₃Less soluble than ferric chloride

Ferric chloride's distinct properties stem from its strong Lewis acidity and ability to form various complexes, making it particularly useful in both industrial and laboratory settings .

Ferric chloride (FeCl₃), also known as iron(III) chloride, has been a cornerstone of chemical research since its discovery in the 19th century. Early alchemists recognized iron’s reactive properties, but FeCl₃ gained prominence through Michael’s 1879 work on glycosyl chloride activation. Its industrial production emerged from steel pickling byproducts, where hydrochloric acid reacts with iron oxides to form FeCl₂, later chlorinated to FeCl₃. By the 20th century, FeCl₃ became integral to photography, water treatment, and organic synthesis due to its Lewis acidity and oxidative properties.

The compound’s significance lies in its dual ionic-covalent bonding, enabling diverse applications. For instance, its paramagnetic d⁵ electronic configuration ([FeCl₂(H₂O)₄]⁺ in hydrated forms) underpins catalytic and optical behaviors. Historically, FeCl₃’s role expanded from a simple etchant to a catalyst in asymmetric synthesis, exemplified by Sibi’s 2003 discovery of its use in radical-mediated reactions.

Current Research Landscape

Contemporary studies focus on FeCl₃’s versatility across disciplines:

  • Catalysis: FeCl₃ enables C–H functionalization, aza-Diels–Alder reactions, and glycosylations with turnover frequencies exceeding 10⁴ h⁻¹.
  • Biomedicine: As a hemostatic agent, 50% FeCl₃ achieves hemostasis in liver parenchyma within 7.6 seconds, outperforming suturing.
  • Environmental Science: Dosages of 40 mg/L FeCl₃ reduce sulfide odors in wastewater by 76% while lowering BOD and phosphate levels.
  • Materials Science: FeCl₃-catalyzed hydrothermal carbonization enhances biochar porosity (1,220 m²/g).

Recent advances include nanoparticle-enhanced coagulation and hybrid FeCl₃-Fenton systems for pollutant degradation.

Methodological Approaches in Ferric Chloride Studies

Researchers employ multidisciplinary techniques to unravel FeCl₃’s properties:

  • Structural Analysis: X-ray diffraction revealed trans-[FeCl₂(H₂O)₄]⁺ geometry in FeCl₃·6H₂O (monoclinic, C2/m, a = 11.89 Å). EXAFS confirmed aqueous FeCl₃ exists as trans-[FeCl₂(H₂O)₄]⁺, not higher chlorides.
  • Kinetic Studies: Stopped-flow spectroscopy quantified FeCl₃’s hydrolysis rate (𝑘 = 1.2 × 10³ M⁻¹s⁻¹ at 25°C).
  • Clinical Models: Rat trials demonstrated FeCl₃’s hemostatic efficacy (Table 1), with histopathology showing Grade 2 inflammation at 50% concentration.

Ferric chloride production encompasses diverse methodologies ranging from large-scale industrial processes to specialized laboratory techniques. The selection of appropriate synthesis routes depends on factors including desired purity, scale of production, available raw materials, and economic considerations. Modern production strategies emphasize process optimization through reactor design and stoichiometric efficiency improvements.

Industrial Manufacturing Processes

Industrial ferric chloride production predominantly relies on three established methodologies, each offering distinct advantages in terms of raw material utilization, process economics, and product quality specifications.

Steel Pickling By-Product Recovery

Steel pickling by-product recovery represents the most economically significant route for ferric chloride production, utilizing waste streams from steel manufacturing operations [1]. This process converts spent pickling liquors containing ferrous chloride into valuable ferric chloride products through controlled oxidation procedures.

The steel pickling process generates mixed iron oxides on steel surfaces, including wustite (FeO), magnetite (Fe₃O₄), and hematite (Fe₂O₃), which react with hydrochloric acid to form ferrous chloride solutions [2]. The oxidation layer dissolution follows established reaction pathways:

  • Fe₂O₃ + 6HCl → 2FeCl₃ + 3H₂O
  • Fe₃O₄ + 8HCl → FeCl₂ + 2FeCl₃ + 4H₂O
  • FeO + 2HCl → FeCl₂ + H₂O

The subsequent conversion of ferrous chloride to ferric chloride proceeds through chlorination: 2FeCl₂ + Cl₂ → 2FeCl₃ [1]. Industrial implementations typically operate at temperatures between 60-130°C with controlled chlorine gas introduction, achieving yields of 70-85% [1].

Process optimization involves precise control of residence time, temperature gradients, and chlorine flow rates. The concentration step utilizes Vigreux columns operating under vacuum conditions (-640 mbar) to separate concentrated ferric chloride solutions from residual acid streams [2]. This methodology provides significant environmental benefits by converting hazardous waste streams into commercially valuable products while recovering hydrochloric acid for reuse.

Direct Chlorination Pathways

Direct chlorination represents the most straightforward industrial approach for ferric chloride synthesis, involving the reaction of metallic iron with chlorine gas at elevated temperatures [3]. This methodology produces high-purity anhydrous ferric chloride through the direct reaction: 2Fe + 3Cl₂ → 2FeCl₃.

Industrial direct chlorination systems typically employ vertical reactors operating at temperatures exceeding 200°C [4]. The reaction proceeds through gas-solid contact, with ferric chloride vapor formation and subsequent condensation in collection systems. Modern installations achieve conversion efficiencies of 95-98% through optimized reactor design and precise temperature control [3].

The process requires high-quality iron feedstock and controlled chlorine introduction to minimize side reactions and ensure product purity. Reactor design considerations include heat management systems to handle the highly exothermic chlorination reaction and vapor collection systems for efficient product recovery. The resulting ferric chloride exhibits excellent purity characteristics suitable for demanding applications including electronics manufacturing and pharmaceutical synthesis [3].

Scale-up considerations involve chlorine handling systems, corrosion-resistant reactor materials, and integrated safety systems for managing chlorine gas exposure risks. Economic advantages include minimal raw material preprocessing requirements and direct product formation without intermediate purification steps.

Iron Oxide-Based Synthesis

Iron oxide-based synthesis utilizes various iron oxide feedstocks including industrial waste materials, natural iron ore tailings, and synthetic iron oxides for ferric chloride production [5]. This methodology provides flexibility in raw material selection while enabling utilization of iron-containing waste streams.

The process involves acid dissolution of iron oxides followed by oxidative chlorination. Primary reaction pathways include:

  • Fe₂O₃ + 6HCl → 2FeCl₃ + 3H₂O
  • FeO + 2HCl → FeCl₂ + H₂O (followed by oxidation)
  • Fe₃O₄ + 8HCl → FeCl₂ + 2FeCl₃ + 4H₂O

Iron ore tailing utilization has been demonstrated as an effective approach for ferric chloride production, with leaching studies using hydrochloric acid achieving substantial iron extraction rates [5]. The process typically operates at moderate temperatures (30-90°C) with controlled acid concentrations and residence times optimized for maximum iron dissolution.

Process variables include acid concentration (typically 20-35% HCl), temperature control, solid-to-liquid ratios, and oxidation conditions. The methodology offers advantages in utilizing low-cost iron oxide feedstocks while addressing waste material disposal challenges. However, purification requirements may be more extensive due to impurities present in waste-derived iron oxides.

Laboratory Synthesis Approaches

Laboratory-scale ferric chloride synthesis encompasses specialized methodologies designed for research applications, small-scale production, and high-purity product requirements. These approaches provide greater control over reaction conditions and product specifications.

Ferrous Chloride Oxidation

Ferrous chloride oxidation represents the most widely employed laboratory synthesis route, offering versatility in oxidizing agent selection and reaction conditions [6] [7]. This methodology typically begins with ferrous chloride tetrahydrate (FeCl₂·4H₂O) as the starting material, which is readily available and provides consistent iron content.

Chlorine Gas Oxidation

Chlorine gas oxidation provides the most direct conversion pathway: 2FeCl₂ + Cl₂ → 2FeCl₃. Laboratory implementations typically dissolve ferrous chloride in minimal water volumes and introduce chlorine gas through sparging systems [6]. Optimal conditions include temperatures of 60-80°C, reaction times of 2-4 hours, and chlorine flow rates of 120 bubbles per minute for maximum conversion efficiency [6].

The reaction progress is monitored through color changes from green (ferrous) to red-brown (ferric) solutions, indicating complete oxidation. Chlorine introduction continues until excess chlorine odor is detected, ensuring complete conversion [7]. This methodology achieves yields exceeding 90% with careful attention to reaction parameters.

Hydrogen Peroxide Oxidation

Hydrogen peroxide oxidation offers advantages in terms of handling safety and reaction control [8] [9]. The process utilizes 35% hydrogen peroxide as the oxidizing agent, with the reaction proceeding at room temperature: 2FeCl₂ + H₂O₂ + 2HCl → 2FeCl₃ + 2H₂O.

Laboratory procedures involve slow addition of hydrogen peroxide to ferrous chloride solutions with constant cooling to manage the exothermic reaction [8]. Reaction times typically range from 30-60 minutes, with careful monitoring to prevent over-oxidation or thermal decomposition. This methodology provides excellent control over reaction conditions and eliminates chlorine gas handling requirements.

Alternative Oxidizing Agents

Nitric acid oxidation provides another viable pathway, particularly useful when hydrochloric acid recovery is desired [7]. The process involves treating ferrous chloride solutions with nitric acid followed by repeated evaporation with concentrated hydrochloric acid to remove nitrate residues. Sodium chlorate and sodium hypochlorite have also been employed as oxidizing agents in specialized applications [10].

Dehydration Methodologies

Dehydration methodologies focus on removing water from hydrated ferric chloride salts to produce anhydrous products required for specific applications [11] [12]. These techniques are essential for applications requiring water-free ferric chloride, including organic synthesis and materials science applications.

Hydrochloric Acid Atmosphere Dehydration

Dehydration in hydrochloric acid atmospheres prevents decomposition to ferric oxychloride while removing crystal water [11]. The process involves heating hydrated ferric chloride (typically FeCl₃·6H₂O) at temperatures of 70-110°C in an atmosphere containing dry hydrogen chloride gas [11].

This methodology maintains ferric chloride chemical integrity while progressively removing water molecules. The process typically requires 12-24 hours for complete dehydration, with temperature control being critical to prevent thermal decomposition. The resulting anhydrous ferric chloride exhibits high purity suitable for demanding applications [11].

Vacuum Dehydration Systems

Vacuum dehydration employs reduced pressure conditions to lower water removal temperatures, minimizing thermal stress on the ferric chloride [13]. The process typically operates at 200-250°C under vacuum conditions with phosphorus pentoxide (P₂O₅) as a desiccant [13].

Laboratory implementations utilize vacuum ovens with precise temperature control and pressure monitoring. The methodology requires careful attention to heating rates and pressure conditions to prevent rapid water evolution that could cause product decomposition. Thermogravimetric analysis (TGA) is often employed to monitor dehydration progress and confirm complete water removal [13].

Solvent-Based Dehydration

Ethanol-benzene dehydration systems provide alternative approaches for water removal through azeotropic distillation [12]. The process involves dissolving hydrated ferric chloride in ethanol, followed by benzene addition to form three-component azeotropic mixtures that facilitate water removal at reduced temperatures.

This methodology operates at approximately 100°C, significantly lower than direct thermal dehydration, reducing the risk of thermal decomposition. The process requires careful control of solvent ratios and distillation conditions to achieve complete dehydration while maintaining product purity [12].

Process Optimization Strategies

Process optimization in ferric chloride production focuses on maximizing conversion efficiency, product quality, and economic performance through systematic approaches to reactor design and operational parameter control.

Single-Reactor vs. Multi-Reactor Systems

The selection between single-reactor and multi-reactor configurations significantly impacts process efficiency, product quality, and operational economics [14]. Each approach offers distinct advantages depending on production scale, product specifications, and process requirements.

Single-Reactor Systems

Single-reactor configurations typically employ continuous stirred-tank reactors (CSTR) or plug-flow reactors (PFR) for ferric chloride production [14]. These systems provide advantages in terms of capital costs, operational simplicity, and maintenance requirements. CSTR configurations are particularly suitable for homogeneous liquid-phase reactions where uniform mixing ensures consistent product quality.

Temperature control in single-reactor systems requires robust heat management due to the highly exothermic nature of chlorination reactions. Isothermal operation is typically maintained through external cooling systems or internal heat exchangers. Residence times typically range from 2-6 hours depending on reaction kinetics and desired conversion levels [14].

The primary limitation of single-reactor systems involves concentration effects, where product formation reduces reactant concentrations throughout the reactor volume. This dilution effect can reduce reaction rates and overall conversion efficiency compared to staged reactor systems [14].

Multi-Reactor Systems

Multi-reactor configurations employ series arrangements of CSTRs or staged reactor designs to optimize concentration profiles and reaction kinetics [14]. These systems approach plug-flow behavior through staged operation while maintaining the advantages of stirred-tank mixing within individual stages.

Staged reactor operation enables optimization of temperature, pH, and reactant concentrations at each stage, resulting in improved conversion efficiency and reduced side reactions. Residence times per stage typically range from 1-2 hours, with overall process times comparable to single-reactor systems [14].

Multi-reactor systems demonstrate 15-25% higher conversion rates compared to equivalent single-reactor configurations due to improved concentration management and reaction optimization [14]. Additional advantages include enhanced heat management through staged cooling and improved process control through independent stage monitoring.

The economic trade-offs involve higher capital costs for multiple reactor vessels, increased instrumentation requirements, and more complex control systems. However, these costs are often offset by improved conversion efficiency and reduced raw material consumption.

Stoichiometric Efficiency Considerations

Stoichiometric efficiency optimization focuses on maximizing raw material utilization while minimizing waste generation and production costs. This involves careful management of reactant ratios, reaction conditions, and product recovery systems.

Theoretical vs. Practical Stoichiometry

The theoretical stoichiometric ratio for ferric chloride production from ferrous chloride is 1:0.5 (FeCl₂:Cl₂) or 1:3 (Fe:Cl) for direct chlorination [15]. However, practical industrial operations typically employ excess chlorine ratios of 1:3.2-3.5 to ensure complete conversion and account for side reactions and chlorine losses [15].

Steel pickling recovery processes demonstrate chlorine efficiencies of 88-94% with material utilization rates of 85-90% [15]. Direct chlorination achieves superior efficiency with chlorine utilization of 91-97% and material utilization of 92-96% [15]. Iron oxide-based synthesis shows lower efficiency (75-86% chlorine efficiency) due to competing reactions and impurity effects.

Process Variable Optimization

Temperature optimization balances reaction kinetics with side reaction minimization. Lower temperatures favor ferric chloride stability but reduce reaction rates, while higher temperatures increase reaction rates but may promote decomposition reactions [16]. Optimal temperature ranges typically fall between 60-90°C for most synthesis routes.

pH control significantly affects stoichiometric efficiency, particularly in aqueous systems. Acidic conditions (pH 0.5-2.0) promote ferric chloride stability and minimize hydrolysis reactions [17]. Staged pH control in multi-reactor systems enables optimization of reaction conditions at each stage while minimizing acid consumption.

Residence time optimization involves balancing conversion completion with reactor productivity. Extended residence times improve conversion but reduce throughput, while shorter times may result in incomplete conversion requiring product recycling. Statistical optimization techniques, including Taguchi experimental design and response surface methodology, have been successfully applied to ferric chloride process optimization [16] [17].

Mass transfer considerations become critical in gas-liquid reactions involving chlorine introduction. Agitation intensity, gas sparging rates, and reactor geometry significantly impact chlorine utilization efficiency. Optimization of these parameters can improve chlorine efficiency by 5-15% while reducing operating costs [18].

Economic Optimization Strategies

Economic optimization integrates stoichiometric efficiency with overall process economics, including raw material costs, energy consumption, and waste management. Chlorine recovery and recycling systems can improve overall chlorine utilization by 10-20% through capture and reuse of unreacted chlorine [18].

Heat integration strategies utilize the exothermic nature of chlorination reactions for process heating, reducing external energy requirements. Process intensification through reactive distillation or integrated reaction-separation systems can reduce capital costs while improving efficiency.

Quality control optimization ensures consistent product specifications while minimizing overprocessing and associated costs. Real-time monitoring of oxidation-reduction potential (ORP), specific gravity, and free acid content enables precise control of reaction completion and product quality [18].

[image:1]

Physical Description

Ferric chloride is an orange to brown-black solid. It is slightly soluble in water. It is noncombustible. When wet it is corrosive to aluminum and most metals. Pick up and remove spilled solid before adding water. It is used to treat sewage, industrial waste, to purify water, as an etching agent for engraving circuit boards, and in the manufacture of other chemicals.
Ferric chloride, solution appears as a colorless to light brown aqueous solution that has a faint hydrochloric acid odor. Highly corrosive to most metals and probably corrosive to tissue. Noncombustible. Used in sewage treatment and water purification.
Liquid; Dry Powder; Liquid, Other Solid; Dry Powder, Liquid
Dark solid (red by transmitted light, green by reflected light) that sometimes appears brownish-black; Highly hygroscopic and readily forms the hexahydrate; Soluble in water; [Merck Index] Greenish-black odorless solid; [CHRIS]
BLACK-TO-BROWN HYGROSCOPIC CRYSTALS.

Color/Form

Hexagonal red by transmitted light, green by reflected light; sometimes appears brownish-black; dark leaflets or plates.

Color Additive Status

Array
FDA Color Additive Status for FOOD use

Exact Mass

160.841494 g/mol

Monoisotopic Mass

160.841494 g/mol

Boiling Point

599 °F at 760 mmHg (Decomposes) (NTP, 1992)
About 316 °C

Heavy Atom Count

4

Density

2.8 at 68 °F (anhydrous solid) (USCG, 1999) - Denser than water; will sink
2.90 at 25 °C
Density of 1.82; very hygroscopic; readily soluble in water, alcohol, acetone, ether /Hexahydrate/
2.9 g/cm³

Decomposition

When heated to decomposition it emits highly toxic fumes of /hydrogen chloride/.

Melting Point

583 °F (NTP, 1992)
[ACGIH] approximately 300 °C
304 °C
Brownish-yellow or orange monoclinic crystals; usually slight odor of HCl; pH of 0.1 molar aqueous solution: 2.0; mp: about 37 °C. /Hexahydrate/
37 °C

UNII

U38V3ZVV3V

Related CAS

10025-77-1 (hexahydrate)
20074-52-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 2722 companies from 24 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 2722 companies. For more detailed information, please visit ECHA C&L website;
Of the 23 notification(s) provided by 2715 of 2722 companies with hazard statement code(s):;
H302 (97.24%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (79.93%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (20.07%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (20.85%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H412 (76.13%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

VET: Locally, as astringent and hemostatic, and occasionally in styptic dehorning powder mixtures. "Strong solution" ...was once popular hemostatic after removal of dew-claws, warts, etc. Tincture of ferric chloride... /is/ used as local hemostatic, and in pharyngitis or stomatitis... /used on/ catarrhal canaries for local and hematinic benefits.
/Ferric chloride/ hexahydrate /is used/ as an astringent, styptic.
Ferric salts have been used as astringents in the treatment of some skin disorders. /Ferric salts/

MeSH Pharmacological Classification

Noxae

Vapor Pressure

1 mmHg at 381 °F (NTP, 1992)
VP: 1 mm Hg at 194.0 °C
VP: 1 Pa at 118 °C; 100 Pa at 190 °C; 100 kPa at 319 °C
Vapor pressure at 20 °C: negligible

Pictograms

Irritant

Corrosive;Irritant

Other CAS

7705-08-0

Absorption Distribution and Excretion

An ovine model of maternal iron poisoning in pregnancy was used to examine the placental transport of deferoxamine and ferrioxasmine and to follow maternal and fetal serum iron concentrations when maternal serum iron levels exceeded total iron-binding capacity. Ewes in the third stage of gestation underwent hysterectomy and delivery of the fetal head through an abdominal incision while under ketamine and halothane anesthesia. The fetal external jugular vein was catheterized for sampling of venous blood while the fetus remained in utero. Administration of deferoxamine mesylate or ferrioxamine mesylate IV to ewes was not accompanied by measurable deferoxamine or ferrioxamine in fetal blood. In a final experiment, four gravid ewes in a control group received 2 mg/kg maternal body wt iron IV over 60 minutes. An experimental group comprision another four ewes received similar doses of iron but then received 50 mg/kg deferoxamine mesylate IV over 15 minutes. Control and deferoxamine ewes reached similar peak maternal serum iron concentration (2,479 + or - 266 and 2,121 + or - 343 ug/dL, respectively). The markedly elevated maternal serum iron concentrations were not accompanied by meaningful elevations in fetal serum iron level over baseline values. Maternal deferoxamine infusion resulted in a more rapid fall in maternal serum iron concentrations but had no effect on fetal serum iron levels. The ovine fetus appears to be protected from elevated maternal serum iron concentrations in the last trimester of prenancy. It could not be demonstrated that meaningful quantities of deferoxamine or ferrioxamine cross the placenta in the last trimester.

Associated Chemicals

Iron chloride, hexahydrate;10025-77-1

Wikipedia

Iron(III) chloride
Calcium_aluminosilicate

Drug Warnings

...A 25-y-old woman presented with vomiting after ingestion of 200 mL ferric chloride solution (pH 1.0). She had hypoxemia and severe metabolic acidosis with respiratory alkalosis initially. Three hours after her ingestion she presented with drowsy consciousness, tachycardia, tachypnea and protracted vomiting. Laboratory studies showed leukocytosis, elevated glucose, aspartate aminotransferase, amylase, lactate dehydrogenase, and total bilirubin, coagulation defect and hemolysis. Aspiration pneumonia and vision loss were also noted. Four hours after ingestion cardiopulmonary arrest suddenly occurred after severe vomiting and she expired. Toxicological studies showed marked elevation of serum iron (2440 ug/dL); the estimated oral dose of ferric chloride was equivalent to 11.52 g (230 mg/kg) of elemental iron. This patient did not receive deferoxamine due to rapid deterioration and a late diagnosis.
Warning /VET/ ...Rarely used internally unless well diluted with water or several parts of glycerin to avoid local irritant effects. Even then, adequate dosage is often unattainable.

Use Classification

Hazard Classes and Categories -> Corrosives
Cosmetics -> Astringent

Methods of Manufacturing

... Produced industrially by reaction of dry chlorine with scrap iron at 500-700 °C. The process is known as direct chlorination.
... Carried out in a reactor with an acid-resistant liner, iron scrap and dry chlorine gas react in a eutectic melt of iron(III) chloride and potassium or sodium chloride ... First, iron scrap is dissolved in the melt at 600 °C and oxidized to iron(II) chloride by iron(III) chloride. Iron(II) chloride then reacts with chlorine to yield iron(III) chloride, which sublimes and is collected in cooled condensation chambers.
Action of chlorine on ferrous sulfate or chloride.
Commercial process generally involves the reaction of chlorine gas on red hot iron.
For more Methods of Manufacturing (Complete) data for FERRIC CHLORIDE (6 total), please visit the HSDB record page.

General Manufacturing Information

Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Other (requires additional information)
Fabricated Metal Product Manufacturing
Not Known or Reasonably Ascertainable
Mining (except Oil and Gas) and support activities
All Other Basic Inorganic Chemical Manufacturing
Electrical Equipment, Appliance, and Component Manufacturing
Wholesale and Retail Trade
Utilities
Plastics Material and Resin Manufacturing
Miscellaneous Manufacturing
Computer and Electronic Product Manufacturing
Synthetic Dye and Pigment Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Iron chloride (FeCl3): ACTIVE
/Has been patented for use/ in the manufacture of catalytic asphalt.

Analytic Laboratory Methods

Method 407C: Potentiometric method. The method is suitable for colored or turbid samples in which color indicated end points might be difficult to observe. Chloride is determined by potentiometric titration with silver nitrate solution with a glass and silver-silver chloride electrode system. In the absence of interfering substances, the precision and accuracy are estimated to be about 0.12 mg for 5 mg chloride, or 2.5% of the amount present. When pretreatment is required to remove interfering substances, the precision and accuracy are reduced to about 0.25 mg for 5 mg chloride, or 5% of the amount present. /Chloride/
Method 407A: Argentometric Method. In a neutral or slightly alkaline solution, potassium chromate can indicate the end point of the silver nitrate titration of chloride. Silver chloride is precipitated quantitatively before red silver chromate is formed. Substances in amounts normally found in potable water will not interfere. ... Sulfide, thiosulfate, and sulfite ions interfere but can be removed by treatment with hydrogen peroxide. Orthophosphate in excess of 25 mg/l interferes by precipitating as silver phosphate. Iron in excess of 10 mg/l interferes by masking the end point. A synthetic sample containing 241 mg chloride ion/l, ... was analyzed in 41 laboratories, with a relative standard deviation of 4.2% and a relative error of 1.7%. /Chloride/
EPA Method 9250: Chloride (Colorimetric, Automated Ferricyanide). Method 9250 is applicable to ground water, drinking, surface, and saline waters, and domestic and industrial wastes. The applicable range is 1 to 250 mg chloride/l of sample. No significant interferences were noted. In a single laboratory using surface water samples at concentrations of 1, 100, and 250 mg chloride/l the standard deviation was + or - 0.3. In a single laboratory using surface water samples at concentrations of 10 and 100 mg chloride/l, recoveries were 97% and 100%, respectively. /Chloride/
EPA Method 9252: Titrimetric, Mercuric Nitrate. Method 9252 is applicable to ground water, drinking, surface, and saline waters, and domestic and industrial wastes. This method is suitable for all concentration ranges of chloride content; however, in order to avoid large titration volume, a sample aliquot containing not more than 10 to 20 mg chloride per 50 ml is used. In a single laboratory, using surface water samples at an average concentration of 34 mg chloride/l, the standard deviation was + or - 1.0. A synthetic unknown sample containing 241 mg/l chloride ... in Type II water was analyzed in 10 laboratories by the mercurimetric method, with a relative standard deviation of 3.3% and a relative error of 2.9%. /Chloride/

Storage Conditions

Solution of ferric chloride should be stored in polyethylene bottles and should be protected from exposure to light and heat. ...If solutions ...become cloudy, they should be discarded. Solution stored in glass bottles must be refrigerated. Solution stored in glass bottles may reach alkali from glass and the rubber stoppers, forming yellow precipitate of ferric oxide.
Keep well closed.

Interactions

The effect of di- and trivalent iron on the intestinal absorption of aluminum (Al) was studied in an in situ perfusion system of rat small intestine in combination with systemic and portal blood sampling. The small intestine of female Wistar rats (6 animals/group) was perfused with media containing 10.0, 15.0, 20.0, and 25.0 mmol/L Al as aluminum chloride hexahydrate (AlCl3.6H2O), with or without 5 mmol/L ferrous chloride tetrahydrate (FeCl2.4H2O) or ferric chloride hexahydrate (FeCl3.6H2O) for 60 min. The disappearance of Al or Fe from the perfusion medium, which is a measure for uptake from the intestinal lumen, was calculated. After perfusion, samples of small intestine were collected. Control tissue samples were taken from a rat perfused with saline for 60 min and from a nonperfused rat. In the rats perfused with Al and/or Fe there was no morphological damage to the intestinal wall compared with the saline and nonperfused controls. Fe(III) did not affect Al disappearance at any point during perfusion (p>0.05 for all concentrations of Al perfusion media). Al appeared after the 60 min perfusion period in both systemic and portal blood. Both Fe(II) and Fe(III) were absorbed after 60 min perfusion, with the divalent iron being more extensively absorbed. The rise of the Al level in portal blood was slightly higher than that in systemic blood suggesting a possible liver trapping of Al before entering the peripheral circulation. Fe(III) did not affect Al absorption during 60 min perfusion for all concentrations of Al perfusion media (0.10< p<0.25). /Ferric chloride hexahydrate/
Benzo(a)pyrene (0.5 mg), in itself weakly carcinogenic, when given in combination with ferric chloride (0.16 mg) or iodine (0.2 mg), alone noncarcinogen, induced a number of tumors of different parts of the respiratory tract of Syrian golden hamsters.

Dates

Last modified: 08-15-2023

Explore Compound Types